molecular formula C6H12O2S B094816 2,4-Dimethylsulfolane CAS No. 1003-78-7

2,4-Dimethylsulfolane

Cat. No. B094816
CAS RN: 1003-78-7
M. Wt: 148.23 g/mol
InChI Key: WKFQMDFSDQFAIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl compounds can involve various strategies. For instance, the synthesis of a 2,4-dimethyl-A-ring vitamin D3 analogue involves methylation of a pro-A ring vinyl sulfone and trapping of the allyl sulfonyl anion with a CD ring allyl chloride . Another example is the synthesis of dimethyl 2,2'-bithiophenedicarboxylates, which are synthesized and analyzed using single-crystal X-ray structural analysis . These methods provide a foundation for understanding how 2,4-dimethylsulfolane might be synthesized, emphasizing the importance of methylation steps and the potential use of sulfone intermediates.

Molecular Structure Analysis

The molecular structure of dimethyl compounds is crucial for their chemical properties and reactivity. For example, the solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates show nearly coplanar thiophene rings in some cases, while in others, there is considerable steric hindrance . The structure of 2,4-dimethylsulfolane would likely be influenced by similar steric and electronic factors, which could be elucidated through techniques like X-ray crystallography.

Chemical Reactions Analysis

Dimethyl compounds can undergo various chemical reactions. The fluoride-mediated elimination of allyl sulfones is an example of a reaction that could be relevant to the chemistry of 2,4-dimethylsulfolane . Additionally, the reaction of a dimethyl phospholane with hexafluoroacetone demonstrates the formation of cage-like phosphoranes, indicating that dimethyl compounds can participate in complex rearrangements and form stable structures with interesting stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl compounds are influenced by their molecular structure. For instance, the solid-state conformations of dimethyl bithiophenes are consistent with theoretical calculations, suggesting that these compounds have low rotation barriers . The synthesis and properties of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole also provide insights into the reactivity and potential intermolecular interactions of dimethyl compounds . These findings can be extrapolated to predict the properties of 2,4-dimethylsulfolane, such as solubility, boiling point, and reactivity.

Scientific Research Applications

  • Stereochemical Analysis : Enantiopure (-)-2,5-dimethylsulfolane has been investigated using vibrational circular dichroism (VCD) and ab initio predictions, indicating its (2R,5R)-configuration and one predominant conformation in CCl(4) solution (F. Wang, H. Wang, P. Polavarapu, C. Rizzo, 2001).

  • Pharmacological Properties : Dimethylsulfolane has shown some pharmacological properties similar to pentylenetetrazole, influencing learning ability and EEG spindle discharges (C. Frenzel, I. Kästner, M. Müller, 1978).

  • Toxicology and Safety : Extensive studies on the toxicology of 2,4-D, which includes 2,4-D dimethylamine salt and 2-ethylhexyl ester forms, have been conducted. The studies concluded that 2,4-D is not carcinogenic in rodents and has a low potential for multi-generation reproductive toxicity and neurotoxicity (J. Bus, L. Hammond, 2007).

  • Environmental Impact : Studies on 2,4-D dissipation in field soils have shown equivalent rates of dissipation in soil when applied as either the amine salt or ester forms, confirming earlier field study data (Ronald D. Wilson, J. Geronimo, J. A. Armbruster, 1997).

  • Agricultural Use and Human Exposure : Research has been conducted on how nonionic surfactant affects dislodgeable 2,4-D foliar residue from turfgrass, contributing to improved turfgrass management practices and minimizing human 2,4-D exposure (P. J. Maxwell, T. Gannon, R. Cooper, 2018).

  • Atmospheric Chemistry : Studies on atmospheric sulfur cycling in the southeastern Pacific have included dimethylsulfide (DMS), a biogenic precursor gas for sulfur dioxide and non-sea-salt sulfate aerosols, in their research (Mingxi Yang et al., 2011).

  • Scientometric Review of 2,4-D Toxicity : A review has been conducted on the global trends and gaps in studies about 2,4-D herbicide toxicity, using a scientometric approach (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

  • Dimethylsulfoxide (DMSO) Research : Studies have investigated the biological effects of DMSO, including its neuroprotective potential in ischemia (S. Shimizu, R. Simon, S. Graham, 1997).

Safety And Hazards

2,4-Dimethylsulfolane is toxic if swallowed and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It should be stored in a cool, dry, well-ventilated place, away from open flames and high temperatures .

properties

IUPAC Name

2,4-dimethylthiolane 1,1-dioxide
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InChI

InChI=1S/C6H12O2S/c1-5-3-6(2)9(7,8)4-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFQMDFSDQFAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(S(=O)(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
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DSSTOX Substance ID

DTXSID20870828
Record name 2,4-Dimethylthiolane 1,1-dioxide
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Molecular Weight

148.23 g/mol
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Physical Description

Colorless to yellow liquid; [Merck Index] Deep brownish-yellow liquid; [Aldrich MSDS]
Record name 2,4-Dimethylsulfolane
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Product Name

2,4-Dimethylsulfolane

CAS RN

1003-78-7
Record name 2,4-Dimethylsulfolane
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Record name 2,4-Dimethylsulfolane
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Record name 2,4-Dimethylsulfolane
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Record name 2,4-Dimethylthiolane 1,1-dioxide
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Record name Tetrahydro-2,4-dimethylthiophene 1,1-dioxide
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Record name 2,4-DIMETHYLSULFOLANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,4-Dimethylsulfolane

Citations

For This Compound
143
Citations
VE Cates, CE Meloan - Journal of Chromatography A, 1963 - Elsevier
Sulfones were separated by gas—liquid chromatography; the best separations were obtained using Carbowax 1500 and 20-M on Gas-Chrom-Z, a silanized diatomaceous solid support…
Number of citations: 81 www.sciencedirect.com
SM CSICSERY - The Journal of Organic Chemistry, 1960 - ACS Publications
The three methylcyclopentadiene isomers, 1-, 2-, and 5-methylcyclopentadiene were separated by vapor phase chromatography over 2, 4-dimethylsulfolane substrate and identified via …
Number of citations: 66 pubs.acs.org
R Chakrabarti, CE Schutt - Gene, 2001 - Elsevier
DNA amplification by polymerase chain reaction (PCR) is frequently complicated by the problems of low yield and specificity, especially when the GC content of the target sequence is …
Number of citations: 188 www.sciencedirect.com
AP Zipp - Analytical Chemistry, 1970 - ACS Publications
There has been a great deal of recent interestin the solvent properties of sulfolane (tetramethylene sulfone). A po-tentiometric study (/) has shown that sulfolane and itsde-rivatives, 3-…
Number of citations: 2 pubs.acs.org
VS Kolosnitsyn, NV Slobodchikova… - Russian journal of …, 2001 - Springer
Electroconduction and viscosity of 0.0007–0.0022 to 1–1.15 M lithium perchlorate solutions in methylethylsulfone, methylpropylsulfone, methylbutylsulfone, sulfolane, 2,4-…
Number of citations: 3 link.springer.com
JL Hanley, RT Iwamoto - Journal of Electroanalytical Chemistry and …, 1970 - Elsevier
The voltammetric behavior of copper(II) ion in dimethyl sulfoxide, diethyl sulfite, sulfolane, 2,4-dimethylsulfolane, 3-methylsulfolane, methyl methanesulfonate, and diethyl sulfate at the …
Number of citations: 3 www.sciencedirect.com
J Eliassaf, RM Fuoss, JE Lind Jr - The Journal of Physical …, 1963 - ACS Publications
Burwell and Langford2 reported that the equivalent conductances oftetraphenylarsonium chloride and of trimethylphenylammonium iodide in sulfolane (tetra-methylene sulfone) are “…
Number of citations: 2 pubs.acs.org
R Atkinson, KR Darnall, JN Pitts Jr - The Journal of Physical …, 1978 - ACS Publications
Experimental Section The experimental techniques used to determine OH radical rate constants have been described previously. 11, 12 Irradiations were carried out in a~ 5500-L …
Number of citations: 33 pubs.acs.org
TE Bezmenova, NM Kamakin - Chemistry of Heterocyclic Compounds, 1967 - Springer
Methylation of the sulfolane ring at the 2 and 2, 5 positions Page 1 CHEMISTRY OF HETEROCYCLIC COMPOUNDS 499 METHYLATION OF THE SULFOLANE RING AT THE 2 AND 2, …
Number of citations: 4 link.springer.com

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